2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone

Antibacterial Gram-negative bacteria Pyrazole derivatives

Select this pyrazole-ethanone scaffold for your discovery pipeline to leverage its unique differentiation: a 90% high-yield, solvent-free synthesis route ensures cost-effective scale-up. Its lower melting point (80–84 °C) simplifies purification, while its distinct biological profile—moderate antibacterial activity and a 30-fold higher DNA photocleavage threshold than potent analogs—makes it an ideal negative control or SAR starting material. Choose CAS 87581-58-6 for reproducible, low-off-target lead optimization.

Molecular Formula C13H14N2O
Molecular Weight 214.268
CAS No. 87581-58-6
Cat. No. B2725986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone
CAS87581-58-6
Molecular FormulaC13H14N2O
Molecular Weight214.268
Structural Identifiers
SMILESCC1=CC(=NN1CC(=O)C2=CC=CC=C2)C
InChIInChI=1S/C13H14N2O/c1-10-8-11(2)15(14-10)9-13(16)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3
InChIKeyIFLCTPSVDBUTLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone (CAS 87581-58-6) Procurement: Core Chemical and Baseline Data for R&D Sourcing


2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone (CAS 87581-58-6) is a specialized organic compound belonging to the pyrazole class, characterized by a phenyl-substituted ethanone structure [1]. It serves as a versatile building block in medicinal chemistry and heterocyclic synthesis, with a molecular formula of C₁₃H₁₄N₂O and a molecular weight of 214.26 g/mol . Its well-defined molecular architecture facilitates precise modifications, making it a valuable intermediate for drug discovery and material science applications [2].

Why Generic 3,5-Dimethylpyrazole Derivatives Cannot Substitute for CAS 87581-58-6 in Precision Applications


Generic substitution of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone with structurally similar pyrazole derivatives fails due to pronounced differences in biological activity and physicochemical properties. In a comparative antibacterial study, the target compound (4a) exhibited moderate inhibition against Pseudomonas aeruginosa and E. coli, whereas the naphthyl analog 4j demonstrated a 50% and 25% inhibitory profile relative to ampicillin against E. coli and S. aureus, respectively [1]. In DNA photocleavage assays, compounds 4c and 4d achieved complete DNA degradation at 1 μg concentration, while the target compound required higher concentrations for similar effects [1]. These quantitative disparities underscore that even minor structural variations in the aryl group or substitution pattern lead to significant functional divergence, making generic replacement untenable for applications requiring defined activity profiles.

Quantitative Differentiation of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone (CAS 87581-58-6) Against Key Analogs


Antibacterial Activity: Moderate Inhibition Against Gram-Negative Bacteria Compared to Naphthyl Analog 4j

The target compound (4a) demonstrates moderate antibacterial inhibition against Pseudomonas aeruginosa and Escherichia coli, in contrast to the naphthyl analog 4j, which exhibits a strong inhibitory profile against E. coli (50% of ampicillin) and S. aureus (25% of ampicillin) [1].

Antibacterial Gram-negative bacteria Pyrazole derivatives

DNA Photocleavage Activity: Lower Potency Compared to Highly Active Analogs 4c and 4d

In DNA photocleavage studies, compounds 4c and 4d achieved complete degradation of both supercoiled (SC) and open circular (OC) DNA forms at a very low concentration of 1 μg under UV irradiation. In contrast, the target compound 4a (along with 4h and 4f) required a significantly higher concentration of 30 μg to achieve complete DNA degradation [1].

DNA photocleavage Genotoxicity Pyrazole derivatives

Cytotoxicity Profile: Lack of Broad-Spectrum Anticancer Activity Compared to Naphthyl Analog 4j

The target compound 4a was not reported to exhibit significant cytotoxic activity across a panel of cancer cell lines, whereas the naphthyl analog 4j demonstrated cytotoxicity against colon (HCT116, HT29), prostate (DU145), and lung (A549) cancer cell lines. Notably, 4j and 4k exhibited similar potency to carboplatin on the A549 lung cancer cell line [1].

Cytotoxicity Anticancer Cancer cell lines

Synthetic Yield and Regioselectivity: High Yield (90%) Under Solvent-Free Green Conditions

The target compound (2b) was synthesized with a yield of 90% under solvent-free, regioselective conditions, as part of a series of 1-aryl-2-(1H-3,5-dimethylpyrazol-1-yl)ethanone derivatives (2a-2f) [1]. In contrast, the naphthyl analog 2a was obtained in 81% yield [1]. This high yield, coupled with the greener reaction conditions, offers a distinct advantage over traditional solvent-based methods, which often generate significant side products [2].

Green chemistry Regioselective synthesis Solvent-free conditions

Physicochemical Properties: Lower Melting Point and Higher Density Compared to Regioisomers

The target compound exhibits a melting point range of 80–84 °C and a predicted density of 1.09±0.1 g/cm³ . In comparison, the naphthyl analog 2a has a melting point of 100–102 °C [1], and the unsubstituted pyrazole analog 2-(1H-pyrazol-1-yl)-1-phenyl-1-ethanone (CAS 26447-91-0) has a reported melting point of approximately 112–114 °C . These differences in thermal properties can influence purification strategies and formulation development.

Physicochemical properties Melting point Density Regioisomer comparison

Optimal Application Scenarios for 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone (CAS 87581-58-6) Based on Quantitative Evidence


Scaffold for Antibacterial Agent Development with Controlled Potency

Given its moderate antibacterial inhibition against Gram-negative bacteria (P. aeruginosa and E. coli), as demonstrated in direct head-to-head comparisons with the more potent naphthyl analog 4j, CAS 87581-58-6 is ideally suited as a lead scaffold for developing antibacterial agents with a balanced activity profile. Its lower potency can be advantageous in structure-activity relationship (SAR) studies aimed at optimizing selectivity and reducing off-target effects [1].

Green Chemistry and High-Yield Synthesis of Pyrazole-Based Intermediates

The compound can be synthesized in 90% yield under solvent-free, regioselective conditions, as reported in the synthesis of 1-aryl-2-(1H-3,5-dimethylpyrazol-1-yl)ethanone derivatives. This high yield, combined with the avoidance of hazardous solvents, makes it a cost-effective and environmentally friendly intermediate for large-scale production of pyrazole-containing pharmaceuticals and agrochemicals [2].

Negative Control or Precursor for DNA Photocleavage and Anticancer Studies

In DNA photocleavage assays, CAS 87581-58-6 requires a 30-fold higher concentration (30 μg) to achieve complete DNA degradation compared to highly active analogs 4c and 4d (1 μg). Furthermore, it lacks significant cytotoxicity against a panel of cancer cell lines, unlike the naphthyl analog 4j. These properties render it an excellent negative control or a starting material for derivatization in genotoxicity and anticancer drug discovery programs [1].

Process Chemistry and Formulation Development Leveraging Favorable Thermal Properties

With a melting point range of 80–84 °C, which is 18–22 °C lower than the naphthyl analog 2a and 28–34 °C lower than the unsubstituted pyrazole analog, CAS 87581-58-6 offers practical advantages in purification and formulation. Its lower melting point can facilitate recrystallization and improve handling during downstream processing, making it a preferred choice for process chemists developing scalable synthetic routes .

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